molecular formula C10H11O5P B1312430 Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate CAS No. 61260-15-9

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Cat. No.: B1312430
CAS No.: 61260-15-9
M. Wt: 242.16 g/mol
InChI Key: KEKUNQAVGWOYDW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of certain compounds that inhibit parp-1 and parp-2 , suggesting that it may interact with these targets or related biochemical pathways.

Mode of Action

As a reagent, it likely interacts with other compounds during synthesis to form new compounds with distinct properties .

Biochemical Pathways

The compound it helps synthesize is known to inhibit parp-1 and parp-2 , which are involved in DNA repair and genomic stability.

Result of Action

The compound it helps synthesize has standalone activity against brca1-deficient breast cancer cell lines , suggesting potential anticancer effects.

Action Environment

It is recommended to be stored under an inert atmosphere at 2-8°c , indicating that temperature and oxygen exposure may affect its stability.

Biochemical Analysis

Biochemical Properties

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for enzymes such as poly (ADP-ribose) polymerase (PARP-1 and PARP-2) . These enzymes are involved in DNA repair processes, and their inhibition can lead to cell death in cancer cells with defective DNA repair mechanisms. The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. This interaction is crucial for its role in cancer therapy, particularly in targeting BRCA1-deficient breast cancer cell lines .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, particularly those deficient in BRCA1, the compound induces cell death by inhibiting DNA repair enzymes . This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death pathways. Additionally, the compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes involved in DNA repair . By binding to the active sites of PARP-1 and PARP-2, the compound inhibits their enzymatic activity, preventing the repair of DNA damage. This inhibition leads to the accumulation of DNA breaks, which can trigger cell death pathways such as apoptosis. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C) and inert atmosphere . Its stability and activity may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting DNA repair and inducing cell death in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DNA repair enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing excessive toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cell death . The compound interacts with enzymes such as PARP-1 and PARP-2, which are crucial for the repair of DNA damage. By inhibiting these enzymes, the compound affects the metabolic flux of DNA repair pathways, leading to the accumulation of DNA damage and triggering cell death pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it can interact with its target enzymes. Post-translational modifications and targeting signals may play a role in its localization, ensuring that it reaches the sites where it can effectively inhibit DNA repair enzymes and induce cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate typically involves a multi-step reaction process. One common method includes the esterification of 1,3-dihydroisobenzofuran with phosphonic acid under acidic conditions . Another method involves the reaction of dimethyl hydrogen phosphite with 2-carboxybenzaldehyde in the presence of sodium methoxide in methanol . The reaction is carried out at low temperatures (0°C) and then stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is unique due to its specific structure, which includes both a benzofuran ring and a phosphonate group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

3-dimethoxyphosphoryl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O5P/c1-13-16(12,14-2)10-8-6-4-3-5-7(8)9(11)15-10/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKUNQAVGWOYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1C2=CC=CC=C2C(=O)O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455870
Record name Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61260-15-9
Record name Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl P-(1,3-dihydro-3-oxo-1-isobenzofuranyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7Q5H4GD72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Dimethyl phosphite (22.0 g, 0.2 mol) was added drop-wise to a solution of sodium methoxide (43.0 g) in methanol (100 ml) at 0° C. 2-Carboxybenzaldehyde (21.0 g, 0.1 mol) was then added portion-wise to the reaction mixture as a slurry in methanol (40 ml), with the temperature kept below 5° C. The resulting pale yellow solution was warmed to 20° C. over 1 hour. Methanesulphonic acid (21.2 g, 0.22 mol) was added to the reaction drop-wise and the resulting white suspension was evaporated in vacuo. The white residue was quenched with water and extracted into chloroform (3×100 ml). The combined organic extracts were washed with water (2×100 ml), dried over MgSO4, and evaporated in vacuo to yield (3-oxo-1,3-dihydro-isobenzofuran-1-yl)phosphonic acid dimethyl ester as a white solid (32.0 g, 95%, 95% purity). This was then used without further purification in the next stage.
Quantity
22 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dimethyl phosphite (100 g, 0.909 mol) was added dropwise at 0° C. under nitrogen to a stirred solution of sodium methoxide [from sodium (20.9 g, 0.909 gatom)] in methanol (730 ml), the mixture was stirred for 5 minutes, and 2-carboxybenzaldehyde (95.45 g, 0.64 mol) was added in portions. The stirred mixture was allowed to warm to ambient temperature, then it was stirred for 30 minutes and cooled in ice. Methanesulfonic acid (96 g, 1 mol) was added in portions at 5–10° C., then the solvent was removed in vacuo. The residue was partitioned between dichloromethane (1800 ml) and water (450 ml), and the organic layer was separated, washed with water (2×450 ml) and dried (MgSO4) The solvent was removed in vacuo, the residue was triturated with ether (150 ml), and the resulting solid was collected by filtration, washed with ether (30 ml) and dried in vacuo to give dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate (139.94 g) as a white crystalline solid, m.pt 95–96.5° C.; 250 MHz 1H-nmr (d6-DMSO) δ (ppm): 3.65 (d, 3H) (—OCH3), 3.85 (d, 3H) (—OCH3), 6.4 (d, 1H) (—CH—P), 7.75 (m, 2H) (2×ArH), 7.85–8.05 (m, 2H) (2×ArH); m/z (M+H)+. 243, 100% purity.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
95.45 g
Type
reactant
Reaction Step Two
Quantity
96 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dimethyl phosphite (11 g, 0.1 mol) then 2-formylbenzoic acid (10.51 g, 0.07 mol) or equivalent were added dropwise at 0° C. under nitrogen to a stirred solution of sodium methoxide [from sodium (2.3 g) in methanol (80 ml)], the mixture was stirred at ambient temperature for 30 minutes, then it was quenched by the addition of methanesulphonic acid (10.6 g, 0.11 mol). The methanol was removed in vacuo, the residue was partitioned between dichloromethane (200 ml) and water (50 ml), then the dichloromethane solution was washed with water (2×50 ml) and dried (MgSO4). The solvent was removed in vacuo to leave dimethyl 3-oxobenzo[c]furan-1-ylphosphonate or equivalent.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10.51 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To dry methanol (40 ml) was slowly added sodium (1.15 g, 50 mmol) at 0 under N2 atmosphere while stirring, then added dimethyl hydrogen phosphite (5.5 g, 50 mmol), and 2-formylbenzoic acid (5.25 g, 35 mmol). The ice bath was removed and the reaction mixture was stirred for 30 min at room temperature, and then the reaction mixture was slowly added methanesulfonic acid (5.5 g, 55 mmol) and concentrated at reduced pressure to give the crude residue. The crude residue was partitioned between DCM and cold water (100 ml each), and the organic phase was washed with water and brine, dried over sodium sulphate, filtered, and concentrated to give the crude product (5.7 g, 67%) as an off white solid, used in next step without further purification.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Reactant of Route 3
Reactant of Route 3
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Reactant of Route 4
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Reactant of Route 5
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

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